molecular formula C64H56Cl16N4O20Rh2 B12305130 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12305130
M. Wt: 1974.2 g/mol
InChI Key: GJJWKGUDHSMMRL-UHFFFAOYSA-J
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Description

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is a complex chemical compound that combines multiple functional groups and elements. This compound is notable for its unique structure, which includes a tetrachlorinated isoindoline ring, a butanoate ester, and a rhodium ion. The presence of these diverse components makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate typically involves multiple steps, starting with the preparation of the tetrachlorinated isoindoline ring. This can be achieved through the chlorination of an appropriate isoindoline precursor under controlled conditions. The butanoate ester is then introduced through esterification reactions, often using acid catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing advanced equipment to ensure precision and efficiency. The use of rhodium in the final product requires careful handling and purification steps to achieve the desired purity and stability.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The tetrachlorinated isoindoline ring allows for substitution reactions, where chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethyl acetate, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield hydroxylated derivatives, reduction can produce dechlorinated compounds, and substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: The compound’s stability and reactivity make it valuable in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate involves its interaction with molecular targets through its functional groups. The tetrachlorinated isoindoline ring can engage in electron transfer processes, while the butanoate ester can participate in esterification and hydrolysis reactions. Rhodium, as a transition metal, can facilitate catalytic activities, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate lies in its combination of a tetrachlorinated isoindoline ring, a butanoate ester, and a rhodium ion. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C64H56Cl16N4O20Rh2

Molecular Weight

1974.2 g/mol

IUPAC Name

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4

InChI Key

GJJWKGUDHSMMRL-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]

Origin of Product

United States

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